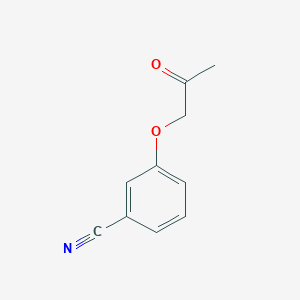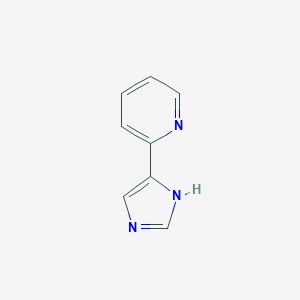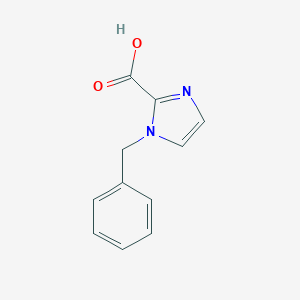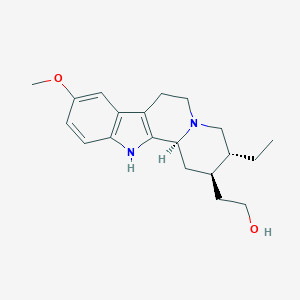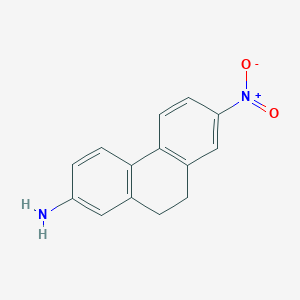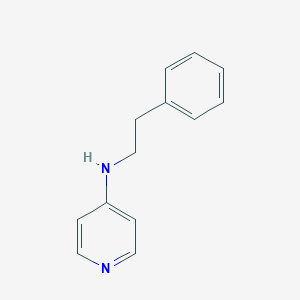![molecular formula C24H18N4O6 B096791 Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester CAS No. 16267-19-9](/img/structure/B96791.png)
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester (BPDDE) is a chemical compound that has gained attention in scientific research for its unique properties and potential applications. BPDDE is a derivative of benzoic acid and is synthesized using specific methods that will be discussed in This paper will focus on the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BPDDE.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is not fully understood, but it is believed to function as a photosensitizer in PDT. When exposed to light, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester undergoes a photochemical reaction that generates reactive oxygen species (ROS), which can cause damage to cancer cells. Additionally, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester may function as an antibacterial agent by disrupting bacterial cell membranes.
Efectos Bioquímicos Y Fisiológicos
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been found to have low toxicity and is generally well-tolerated in lab experiments. In vitro studies have shown that Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has also been found to have potential anticancer activity in vitro, but further studies are needed to determine its efficacy in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester in lab experiments is its low toxicity and high solubility in organic solvents. Additionally, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been found to be stable under various conditions, making it a reliable reagent for experiments. However, one limitation of using Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester in scientific research. One direction is the development of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester-based materials for use in organic electronics, such as OLEDs. Additionally, further studies are needed to determine the efficacy of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester as a photosensitizer in PDT and as an antibacterial agent. Finally, there is potential for the development of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester-based therapeutics for the treatment of cancer and infectious diseases.
Conclusion
In conclusion, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is a chemical compound with unique properties that have gained attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has potential applications in the fields of organic electronics, photodynamic therapy, and antimicrobial therapy, and further studies are needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is synthesized using a multistep process that involves the reaction of 3,3'-bipyrazole-4,4'-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with dimethylamine to form the dimethylamide intermediate. Finally, the dimethylamide is treated with benzoic anhydride to form Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester.
Aplicaciones Científicas De Investigación
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been used in various scientific research studies due to its unique properties. It has been found to have potential applications in the field of organic electronics, specifically in the development of organic light-emitting diodes (OLEDs). Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has also been studied for its potential use as a photosensitizer in photodynamic therapy (PDT), a treatment for cancer. Additionally, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been found to have antimicrobial properties and has been studied for its potential use as an antibacterial agent.
Propiedades
Número CAS |
16267-19-9 |
|---|---|
Nombre del producto |
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester |
Fórmula molecular |
C24H18N4O6 |
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
methyl 2-[5-[4-(2-methoxycarbonylbenzoyl)-1H-pyrazol-5-yl]-1H-pyrazole-4-carbonyl]benzoate |
InChI |
InChI=1S/C24H18N4O6/c1-33-23(31)15-9-5-3-7-13(15)21(29)17-11-25-27-19(17)20-18(12-26-28-20)22(30)14-8-4-6-10-16(14)24(32)34-2/h3-12H,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
NNJLLTKDUJEMFT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=C(NN=C2)C3=C(C=NN3)C(=O)C4=CC=CC=C4C(=O)OC |
SMILES canónico |
COC(=O)C1=CC=CC=C1C(=O)C2=C(NN=C2)C3=C(C=NN3)C(=O)C4=CC=CC=C4C(=O)OC |
Sinónimos |
2,2'-[[3,3'-Bi(1H-pyrazole)-4,4'-diyl]dicarbonyl]dibenzoic acid dimethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



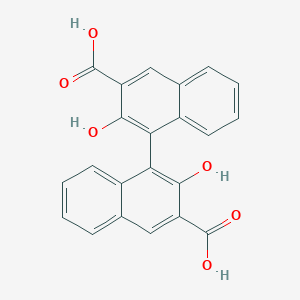
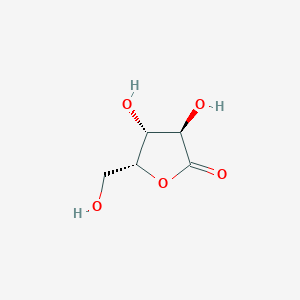
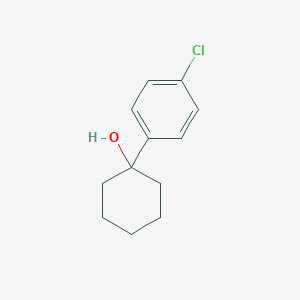
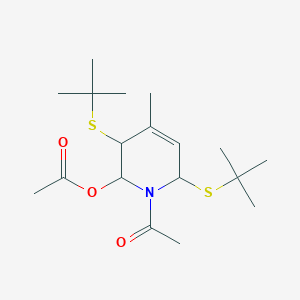
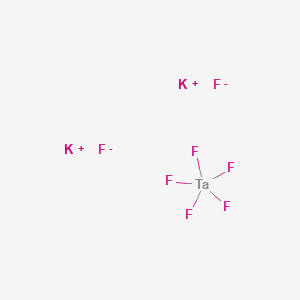
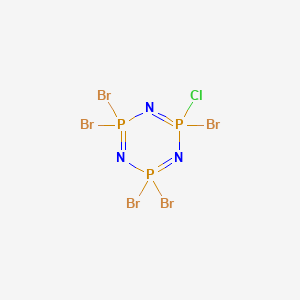
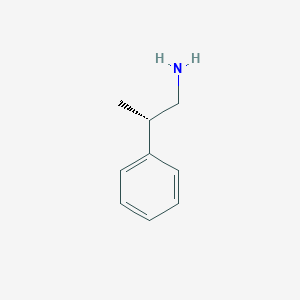
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
